

# A Technical Guide to the Spectroscopic Profile of 2-amino-N,N-dimethylbenzamide

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## Compound of Interest

Compound Name: 2-amino-N,N-dimethylbenzamide

Cat. No.: B1275964

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **2-amino-N,N-dimethylbenzamide** (CAS No: 6526-66-5). Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally similar molecules and established spectroscopic principles to present a detailed predicted analysis. This guide is intended to support researchers and professionals in drug development and chemical analysis by providing a foundational understanding of the compound's spectroscopic characteristics.

## Introduction

**2-amino-N,N-dimethylbenzamide** is an organic compound with the chemical formula  $C_9H_{12}N_2O$  and a molecular weight of 164.20 g/mol <sup>[1][2]</sup>. Its structure, featuring a substituted benzene ring, an amide group, and an amino group, suggests a rich spectroscopic profile. Understanding its characteristics through various analytical techniques is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide focuses on the expected data from Proton Nuclear Magnetic Resonance ( $^1H$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}C$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for **2-amino-N,N-dimethylbenzamide**. The data is compiled from the analysis of structurally related compounds and general principles of spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~7.2-7.4	m	2H	Aromatic (H-4, H-6)	Chemical shifts are influenced by both the amino and amide groups.
~6.6-6.8	m	2H	Aromatic (H-3, H-5)	Protons ortho and para to the electron-donating amino group are expected to be upfield.
~4.5-5.5	br s	2H	-NH <sub>2</sub>	Broad signal due to quadrupolar relaxation and exchange; position is concentration and solvent dependent.
~3.0	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>	Two distinct singlets may be observed at low temperatures due to restricted rotation around the C-N amide bond. At room temperature, a single broad or sharp singlet is expected.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~170	C=O (amide)	The chemical shift is typical for a benzamide carbonyl carbon.
~148	C-NH <sub>2</sub>	Aromatic carbon attached to the amino group, shifted downfield.
~130-132	Aromatic CH	
~115-120	Aromatic CH	Carbons ortho and para to the amino group are shielded and appear upfield.
~118	Aromatic C-C=O	Quaternary carbon attached to the amide group.
~38	-N(CH <sub>3</sub> ) <sub>2</sub>	Similar to other N,N-dimethylbenzamides. Two signals may be present at low temperature.

Note: Predicted values are based on data from related compounds such as N,N-dimethylbenzamide and other substituted aminobenzamides.[\[3\]](#)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)	Characteristic of a primary amine.
3100-3000	Medium	Aromatic C-H stretch	
2950-2850	Medium	Aliphatic C-H stretch	From the N-methyl groups.
1630-1650	Strong	C=O stretch (Amide I band)	Lower frequency due to resonance with the amino group.
1600-1550	Strong	N-H bend	Also C=C stretching in the aromatic ring.
1500-1400	Medium-Strong	Aromatic C=C stretch	
~1260	Strong	C-N stretch	Amide C-N bond.

Note: IR data for the related compound 2-amino-N-methylbenzamide shows characteristic N-H and C=O stretching frequencies.[4]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment	Notes
164	High	$[M]^+$	Molecular ion peak.
147	Medium	$[M - NH_2]^+$	Loss of the amino group.
120	High	$[M - N(CH_3)_2]^+$	Loss of the dimethylamino group.
92	High	$[C_6H_4NH_2]^+$	Fragment corresponding to the aminobenzoyl cation.
77	Medium	$[C_6H_5]^+$	Phenyl cation.
44	High	$[C_2H_6N]^+$	Dimethylaminyl cation.

Note: Fragmentation patterns are predicted based on the structure and data from isomers like m-amino-N,N-dimethylbenzamide.<sup>[5]</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-amino-N,N-dimethylbenzamide** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.
- $^1H$  NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Acquisition: A proton-decoupled <sup>13</sup>C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.
  - Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is referenced to the deuterated solvent signal.

### 3.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition:
  - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
  - Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal or the KBr pellet holder is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

### 3.3 Mass Spectrometry (MS)

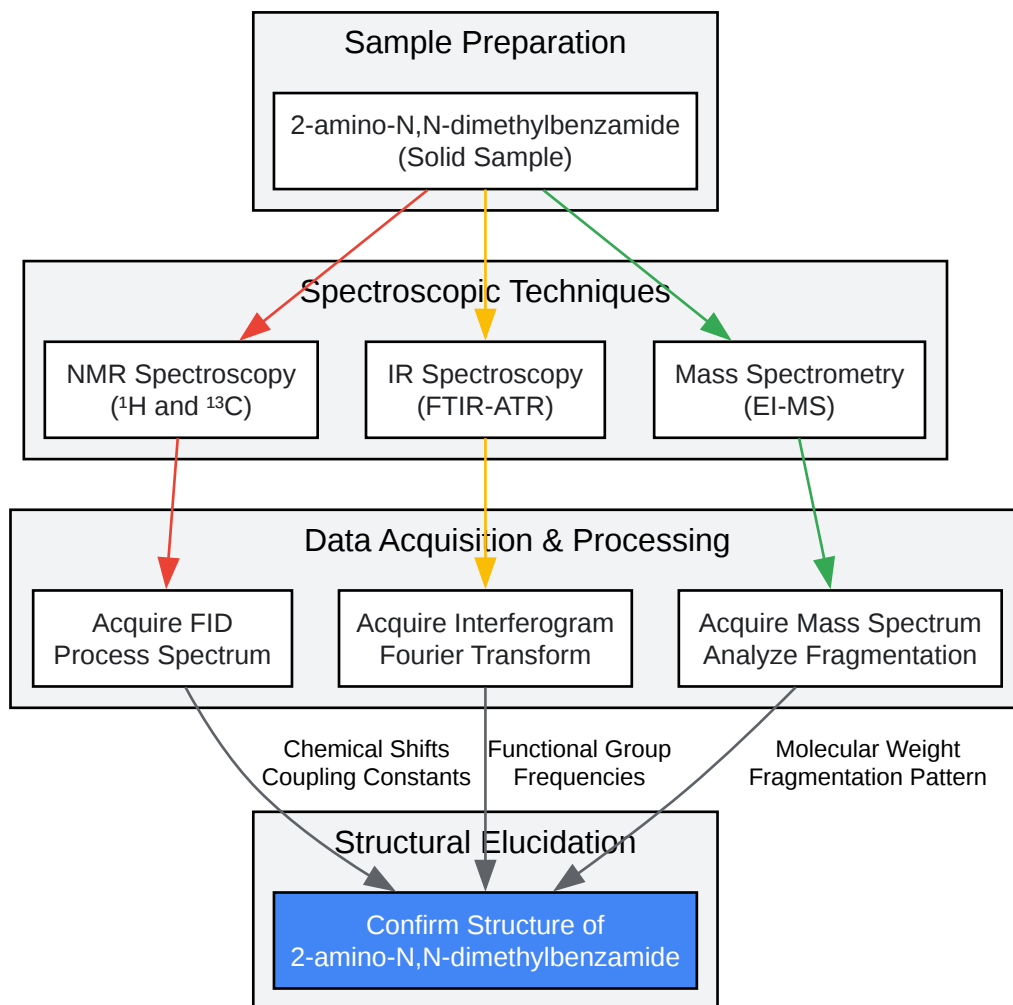
- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:**
  - **Instrument:** A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
  - **Acquisition:** The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ). The spectrum is scanned over a relevant mass range (e.g.,  $m/z$  40-300).
  - **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-amino-N,N-dimethylbenzamide**.



## Workflow for Spectroscopic Analysis of 2-amino-N,N-dimethylbenzamide



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Caption: Spectroscopic analysis workflow for **2-amino-N,N-dimethylbenzamide**.

## Conclusion

While experimental spectra for **2-amino-N,N-dimethylbenzamide** are not readily available in public databases, a comprehensive spectroscopic profile can be predicted based on established principles and data from analogous compounds. This guide provides researchers with a robust set of expected data and standardized protocols to aid in the identification and characterization of this compound. The provided workflow diagram offers a clear visual representation of the analytical process. It is recommended that researchers acquiring experimental data for this compound compare it against the predictions outlined in this guide.

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